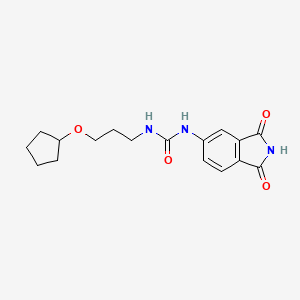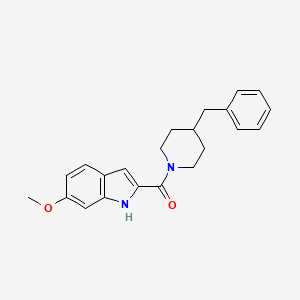![molecular formula C12H17Cl2N3O2 B7535682 4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide](/img/structure/B7535682.png)
4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMXAA and has been extensively studied for its anti-tumor and anti-viral properties.
科学的研究の応用
DMXAA has been extensively studied for its anti-tumor and anti-viral properties. It has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. DMXAA has also been shown to have anti-viral properties against a range of viruses, including influenza, herpes simplex virus, and hepatitis C virus.
作用機序
The mechanism of action of DMXAA is not fully understood, but it is thought to work by activating the immune system. DMXAA stimulates the production of cytokines, which are signaling molecules that activate the immune system. This activation leads to the destruction of tumor cells and infected cells.
Biochemical and physiological effects:
DMXAA has been shown to have a range of biochemical and physiological effects. It has been shown to increase the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). DMXAA also increases the production of reactive oxygen species (ROS), which can lead to cell death. Additionally, DMXAA has been shown to increase the permeability of blood vessels, which can enhance the delivery of chemotherapy drugs to tumor cells.
実験室実験の利点と制限
DMXAA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been extensively studied, and there is a significant body of literature on its properties and applications. However, DMXAA has some limitations for lab experiments. It is highly reactive and can be difficult to handle. It also has a short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on DMXAA. One area of interest is the development of new synthesis methods that can produce DMXAA more efficiently. Another area of research is the optimization of DMXAA for use in cancer therapy. This could involve the development of new drug delivery methods or the combination of DMXAA with other drugs. Additionally, there is interest in exploring the anti-viral properties of DMXAA further and developing it as a potential treatment for viral infections.
Conclusion:
In conclusion, DMXAA is a chemical compound that has significant potential applications in various fields, including cancer therapy and viral infection treatment. Its anti-tumor and anti-viral properties, mechanism of action, and biochemical and physiological effects have been extensively studied. Although it has advantages and limitations for lab experiments, there are several future directions for research on DMXAA that could lead to new treatments and therapies.
合成法
DMXAA is synthesized by reacting 4,5-dichloropyrrole-2-carboxylic acid with N-[(4-methylmorpholin-2-yl)methyl]amine in the presence of a coupling agent. The resulting product is then treated with thionyl chloride to yield DMXAA. The synthesis method is relatively simple and can be carried out in a laboratory setting.
特性
IUPAC Name |
4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N3O2/c1-16-3-4-19-8(7-16)6-15-12(18)10-5-9(13)11(14)17(10)2/h5,8H,3-4,6-7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGQNAHYSYJJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CNC(=O)C2=CC(=C(N2C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-1-methyl-N-[(4-methylmorpholin-2-yl)methyl]pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-7-(thiophen-2-yl)benzimidazo[1',2':1,6]pyrimido[4,5-b]quinolin-14(5H)-one](/img/structure/B7535613.png)
![N-[1-[4-(2-methylpropyl)phenyl]ethyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7535630.png)

![N-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]butanamide](/img/structure/B7535638.png)
![1-(2-Methoxy-5-methylphenyl)-4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butane-1,4-dione](/img/structure/B7535640.png)
![3-amino-N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B7535645.png)

![1-[3-[(dimethylamino)methyl]phenyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7535649.png)
![1-[[3-[[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoylamino]phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B7535655.png)
![(1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone](/img/structure/B7535661.png)

![N-[(4-methylmorpholin-2-yl)methyl]-2-(1-methylpyrazol-4-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7535676.png)

![2-(cyclohexylmethyl)-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7535691.png)